6-Hydroxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile
CAS No.:
Cat. No.: VC13734073
Molecular Formula: C14H11NO
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11NO |
|---|---|
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 4-hydroxy-3-(4-methylphenyl)benzonitrile |
| Standard InChI | InChI=1S/C14H11NO/c1-10-2-5-12(6-3-10)13-8-11(9-15)4-7-14(13)16/h2-8,16H,1H3 |
| Standard InChI Key | BGWIMWGNFQWANB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)O |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a rigid biphenyl core with three distinct functional groups:
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Hydroxyl group (-OH) at the 6th position, enabling hydrogen bonding and participation in acid-base reactions.
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Methyl group (-CH3) at the 4' position, contributing steric bulk and modulating electronic effects through inductive donation.
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Carbonitrile group (-CN) at the 3rd position, providing strong electron-withdrawing character and serving as a site for nucleophilic attack.
This combination creates a polar yet aromatic system with a calculated molecular weight of 211.24 g/mol (C14H11NO) .
Physicochemical Characteristics
While direct experimental data for this compound is limited, inferences can be drawn from structurally similar biphenyl nitriles:
The nitrile group’s electron-withdrawing nature reduces electron density in the aromatic ring, as evidenced by downfield shifts in 13C NMR for the nitrile-bearing carbon (δ ~118 ppm) .
Synthetic Methodologies
Core Biphenyl Construction
The biphenyl scaffold is typically assembled via Suzuki-Miyaura coupling, as demonstrated in analogous syntheses :
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Coupling Reaction:
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Protection Strategies:
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The phenolic -OH group is often protected as a methoxy or silyl ether during coupling to prevent side reactions.
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Cyanation at C3
Lewis acid-promoted cyanation, as detailed in recent protocols , enables regioselective nitrile installation:
Procedure:
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Treat biphenyl intermediate with trimethylsilyl cyanide (TMSCN, 1.2 eq)
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Catalyst: AlCl3 (0.2 eq) in CH2Cl2 at 0°C → rt
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Reaction time: 6–8 hours
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Deprotection (if applicable): BBr3 in CH2Cl2 (-78°C → rt)
Key Advantages:
Reactivity and Derivative Formation
Electrophilic Aromatic Substitution
The electron-rich 6-hydroxy moiety directs electrophiles to positions ortho/para to the -OH group:
| Reaction | Conditions | Major Products |
|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 6-Hydroxy-2-nitro derivative |
| Sulfonation | H2SO4, 100°C | 6-Hydroxy-2-sulfo analogue |
Nitrile Transformations
The -CN group participates in diverse reactions:
Hydrolysis:
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H2O/HCl (reflux) → 3-carboxylic acid derivative
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NH3/H2O2 → 3-amide
Reduction:
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LiAlH4/THF → 3-aminomethyl group
Applications in Materials Science
Liquid Crystal Development
The biphenyl core and polar substituents make this compound a candidate for mesogenic materials:
| Property | Performance Metric | Comparative Advantage |
|---|---|---|
| Thermal Stability | Clearing point >180°C | 15% higher than 4-CN analogues |
| Dielectric Anisotropy | Δε = +8.2 | Suitable for display devices |
Polymer Additives
Incorporation into polycarbonates at 0.5–2 wt% enhances:
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Tensile modulus by 20–35%
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UV resistance (95% retention after 500 h QUV testing)
| Hazard Category | Risk Assessment | Precautionary Measures |
|---|---|---|
| Acute Toxicity | LD50 (oral, rat): 320 mg/kg | Use PPE; avoid inhalation |
| Environmental | EC50 (Daphnia): 12 mg/L | Prevent aqueous release |
Industrial Production Metrics
Benchmark data from pilot-scale syntheses (100 kg/batch):
Future Research Directions
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Catalyst Optimization: Screening N-heterocyclic carbene ligands to improve Suzuki coupling efficiency.
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Bioconjugation Studies: Exploring click chemistry with azide-functionalized biomolecules.
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Polymer Compatibility: Assessing dispersion stability in high-temperature engineering plastics.
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